3-methyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-methyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-13-15-9-5-6-10-16(15)23-17(13)18(20)19-24(21,22)12-11-14-7-3-2-4-8-14/h2-13,17H,1H3,(H,19,20)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZSZVMZQJTAKT-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C12)C(=O)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(OC2=CC=CC=C12)C(=O)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 321.37 g/mol
- IUPAC Name : this compound
This compound features a benzofuran core, which is known for various pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-methyl-N-[(E)-2-phenylethenyl]sulfonyl derivatives exhibit significant anticancer properties. For instance, research focusing on the structure-activity relationship (SAR) of benzoxazole derivatives has shown that modifications in the sulfonamide group can enhance cytotoxicity against cancer cell lines such as DU-145 (prostate cancer) and A549 (lung cancer) cells .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | DU-145 | 10 | MIF inhibition |
| Compound B | A549 | 15 | Apoptosis induction |
| 3-methyl-N-[(E)-2-phenylethenyl]sulfonyl | MCF7 | TBD | TBD |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit macrophage migration inhibitory factor (MIF), a key mediator in inflammatory responses. This inhibition could potentially lead to reduced inflammation in various models of disease .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- MIF Inhibition : By targeting the tautomerase active site of MIF, the compound may disrupt its function, leading to decreased cell survival in MIF-dependent cancer cells .
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1 phase, leading to apoptosis in cancer cells .
Study on Prostate Cancer Cells
A notable study investigated the effects of a series of sulfonamides on DU-145 prostate cancer cells. The results demonstrated that certain modifications in the sulfonamide structure significantly enhanced cytotoxicity and reduced cell viability through apoptosis pathways .
Study on Lung Cancer Cells
Another study focused on A549 lung cancer cells, where the compound exhibited a dose-dependent decrease in cell viability. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent oxidative stress-induced apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three analogs:
N-(2-Phenylethenyl)sulfonyl-2,3-dihydro-1-benzofuran-2-carboxamide
3-Methyl-2,3-dihydro-1-benzofuran-2-carboxamide
3-Methyl-N-(phenylsulfonyl)-2,3-dihydro-1-benzofuran-2-carboxamide
Table 1: Structural and Functional Comparison
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~371.4 | ~343.3 | ~191.2 | ~317.3 |
| Key Functional Groups | Sulfonamide, Styrenyl, Methyl | Sulfonamide, Styrenyl | Carboxamide, Methyl | Sulfonamide, Methyl |
| Solubility (logP) | 2.8 (estimated) | 2.5 | 1.2 | 2.3 |
| Rigidity (Conjugation) | High (E-styrenyl) | High (E-styrenyl) | Low | Moderate (phenylsulfonyl) |
| Bioactivity (Hypothetical) | Enzyme inhibition (e.g., COX) | Receptor antagonism | Weak binding | Moderate enzyme inhibition |
Key Findings:
Impact of Styrenyl vs.
Role of Methyl Substitution :
The 3-methyl group in the target compound and Analog 3 increases steric bulk, reducing solubility (higher logP) compared to Analog 2. However, this substitution may stabilize the benzofuran ring conformation, as observed in crystallographic studies using SHELX refinements .
Sulfonamide Functionality :
All sulfonamide-containing analogs (Target, Analog 1, Analog 3) exhibit higher solubility in polar solvents than Analog 2, aligning with the sulfonamide’s capacity to form hydrogen bonds. This is critical for pharmacokinetic profiles in drug design.
Lumping Strategy Relevance : Analog 1 and the target compound could be "lumped" in computational models due to shared sulfonamide-styrenyl motifs, simplifying reaction networks in mechanistic studies (see , Tables 3–4). This strategy assumes similar degradation pathways or metabolic interactions .
Q & A
Q. Advanced Assay Development
- High-throughput screening (HTS) : Use fluorescence polarization assays to measure binding affinity to enzymes (e.g., kinases) or receptors. A pilot study could test inhibition of COX-2, given structural similarities to other benzofuran-based inhibitors .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to quantify real-time interactions with proteins like serum albumin (for plasma binding studies) .
- Cellular assays : Employ luciferase-based reporters in HEK293 cells to assess modulation of signaling pathways (e.g., NF-κB) .
What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Q. Advanced Analytical Workflow
- NMR spectroscopy : Use - HSQC to confirm the (E)-configuration of the styryl group via coupling constants () .
- HPLC-MS : Employ reverse-phase C18 columns with ESI-MS in positive ion mode to verify molecular weight ( ~430–450) and detect impurities .
- X-ray crystallography : Resolve crystal structures of co-crystallized compounds with target proteins (e.g., carbonic anhydrase) to validate binding modes .
How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?
Q. SAR Methodologies
- Substituent variation : Synthesize analogs with halogen (F, Cl) substitutions at the benzofuran 3-position to enhance hydrophobic interactions. For example, fluorinated analogs of related compounds show improved antimicrobial potency .
- Sulfonamide modifications : Replace the sulfonyl group with phosphonate or carboxylate moieties to assess impact on solubility and target binding .
- Pharmacophore mapping : Overlay the compound’s structure with known inhibitors (e.g., COX-2) to identify critical hydrogen-bonding donors/acceptors .
How should conflicting bioactivity data from different studies be reconciled?
Q. Data Contradiction Analysis
- Source comparison : Cross-reference experimental conditions (e.g., cell lines, assay pH) from studies reporting divergent IC values. For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains .
- Structural analogs : Compare data from compounds like N-(2-ethoxyphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide , which shares a benzofuran core but differs in substituents. Higher potency in analogs with electron-withdrawing groups suggests electronic effects dominate .
What protocols ensure stability of this compound under varying pH and temperature conditions?
Q. Stability-Indicating Methods
- Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic) at 40°C for 24 hours. Monitor degradation via HPLC; sulfonamide bonds are typically stable in acid but hydrolyze in base .
- Lyophilization : Prepare lyophilized formulations with trehalose (1:1 w/w) to enhance thermal stability for long-term storage .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Safety and Handling
- PPE : Use nitrile gloves, lab coats, and safety goggles. The compound’s sulfonamide group may cause skin irritation .
- First aid : In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician. Provide the SDS to medical personnel, noting potential sulfonamide hypersensitivity .
- Waste disposal : Incinerate in a certified hazardous waste facility to prevent environmental release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
